2-(4-cyano-3-methoxyphenyl)acetic acid
Description
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Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(4-cyano-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-9-4-7(5-10(12)13)2-3-8(9)6-11/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
OHQLEJOBMKQSLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
2-(4-cyano-3-methoxyphenyl)acetic acid molecular weight and formula
An In-Depth Technical Guide to 2-(4-cyano-3-methoxyphenyl)acetic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-cyano-3-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While not extensively documented as a standalone agent, its structural motifs are present in a variety of biologically active molecules. This document outlines its fundamental physicochemical properties, proposes logical and robust synthetic routes based on established chemical principles, details rigorous analytical methods for its characterization and quality control, and discusses its rationale for use in modern research and development programs. The protocols and workflows described herein are designed to be self-validating, providing researchers with the practical insights needed to synthesize, purify, and utilize this compound with confidence.
Physicochemical Properties and Molecular Structure
2-(4-cyano-3-methoxyphenyl)acetic acid belongs to the class of aromatic carboxylic acids. The presence of three distinct functional groups—a carboxylic acid, a nitrile (cyano group), and a methoxy ether—on a central phenyl ring makes it a highly functionalized and synthetically attractive intermediate. Its properties are derived from the electronic and steric interplay of these groups.
| Property | Value | Details |
| IUPAC Name | 2-(4-cyano-3-methoxyphenyl)acetic acid | N/A |
| Molecular Formula | C₁₀H₉NO₃ | Calculated from structure |
| Molecular Weight | 203.19 g/mol | Calculated from formula |
| CAS Number | Not assigned | As of the latest data |
| Appearance | Expected to be an off-white to pale yellow solid | Based on similar phenylacetic acid derivatives[1][2] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, THF, Ethyl Acetate, Methanol) and aqueous base | Based on functional groups |
Chemical Structure:
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of methyl 2-(4-cyano-3-methoxyphenyl)acetate (1.0 eq) in a solvent mixture of tetrahydrofuran (THF) and water (e.g., 5:1 v/v), add lithium hydroxide monohydrate (LiOH·H₂O, 4.0 eq).
-
Heating: Stir the reaction mixture and heat to 55°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically overnight).
-
Solvent Removal: After cooling the mixture to room temperature, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with water and adjust the pH to 2-3 using a 1N aqueous solution of hydrochloric acid (HCl). A precipitate of the product should form.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final compound as a solid.
Analytical Characterization and Quality Control
To ensure the identity, purity, and stability of the synthesized compound, a panel of analytical techniques must be employed. This multi-faceted approach provides a self-validating system for quality control.
| Technique | Purpose | Expected Outcome |
| HPLC | Purity Assessment & Quantification | A single major peak with >95% purity by area under the curve (AUC). |
| LC-MS | Molecular Weight Confirmation | Mass spectrum showing the [M-H]⁻ ion at m/z 202.2 and/or the [M+H]⁺ ion at m/z 204.2. |
| ¹H NMR | Structural Elucidation | A spectrum consistent with the proposed structure, showing characteristic shifts and splitting patterns for all protons. |
| FTIR | Functional Group Identification | Characteristic absorption bands for O-H (carboxylic acid), C=O, C≡N, and C-O bonds. |
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound verification.
Protocol 1: Purity Determination by HPLC
This method is adapted from standard protocols for analyzing acidic organic compounds. [3][4]
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Structural Confirmation by Spectroscopy
-
Mass Spectrometry (LC-MS): Utilize the HPLC conditions above, directing the column effluent to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Expected Ions:
-
Negative Mode [M-H]⁻: m/z 202.2
-
Positive Mode [M+H]⁺: m/z 204.2
-
Positive Mode [M+Na]⁺: m/z 226.2
-
-
-
NMR Spectroscopy (¹H NMR):
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.5-7.8 ppm (3H, complex multiplet): Aromatic protons on the substituted ring.
-
~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃).
-
~3.7 ppm (singlet, 2H): Methylene protons (-CH₂-).
-
-
Conclusion
2-(4-cyano-3-methoxyphenyl)acetic acid represents a valuable, highly functionalized building block for chemical synthesis and drug discovery. This guide provides a robust framework for its synthesis and characterization, grounded in established scientific principles. The proposed protocols are designed to be both reliable and explanatory, empowering researchers to produce and validate this compound for use in developing next-generation therapeutics and other advanced chemical applications.
References
-
Molecules. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[5][6]thiazepin-3(2H)-one. Available from: [Link]
- Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.
-
Matrix Fine Chemicals. 2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8. Available from: [Link]
-
PubChem. 2-(4-Chloro-3-methoxyphenyl)acetic acid. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
-
National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC. Available from: [Link]
-
FooDB. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Available from: [Link]
-
U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]
-
Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Available from: [Link]
-
PubChem. 2-(4-Formyl-3-methoxyphenoxy)acetic acid. Available from: [Link]
-
The Good Scents Company. 2-methoxyphenyl acetic acid, 93-25-4. Available from: [Link]
Sources
An In-depth Technical Guide to the Safe Handling of 2-(4-cyano-3-methoxyphenyl)acetic Acid
This guide is intended for researchers, scientists, and drug development professionals who will be handling 2-(4-cyano-3-methoxyphenyl)acetic acid. Given the unique combination of a carboxylic acid, a methoxy group, and a nitrile function on an aromatic ring, a comprehensive understanding of its potential hazards and handling requirements is paramount. This document synthesizes data from structurally related compounds to provide a robust framework for safe laboratory practices.
Introduction: Understanding the Compound's Profile
2-(4-cyano-3-methoxyphenyl)acetic acid is a multifaceted organic molecule. Aromatic nitriles are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of active pharmaceutical ingredients.[1] The nitrile group can act as a bioisostere for other functional groups or as a reactive handle for further chemical transformations. The methoxy and acetic acid moieties further modulate the compound's solubility, reactivity, and biological activity. The inherent reactivity of the cyano group, coupled with the acidic nature of the carboxylic acid, necessitates a cautious and well-informed approach to its handling.
Hazard Identification and Risk Assessment
GHS Hazard Classification (Predicted):
Based on data for similar compounds like (4-Methoxyphenyl)acetic acid and other cyano-substituted aromatics, the following GHS classifications are anticipated:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[2][3]
Core Rationale:
-
Cyano Group (-CN): Organic nitriles are known to be toxic.[4] Upon ingestion or absorption, they can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. While the toxicity of aromatic nitriles can be variable, it is prudent to handle all such compounds with a high degree of caution.[4]
-
Carboxylic Acid (-COOH): The acetic acid moiety confers acidic properties, leading to irritation of the skin, eyes, and respiratory tract.[5][6]
-
Solid Form: As a solid, the primary route of exposure is through inhalation of dust particles or direct contact with skin and eyes.[7]
Safe Handling and Engineering Controls
A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 2-(4-cyano-3-methoxyphenyl)acetic acid, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.[6][9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. It is imperative to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques.[8] |
| Eye Protection | Chemical safety goggles | Protects the eyes from splashes or airborne dust particles. A face shield may be necessary for operations with a higher risk of splashing.[5][6][10] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Prevents accidental skin exposure.[6][8] |
| Respiratory Protection | NIOSH/MSHA approved respirator | May be required for large-scale operations or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits.[9] |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]
-
Contaminated clothing should be removed immediately and laundered before reuse.[6][8]
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3][6] The cyano group can react with strong acids to generate highly toxic hydrogen cyanide gas.[4][12]
-
Store in a locked cabinet or other secure location to prevent unauthorized access.[13]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Waste containing this compound should be treated as hazardous waste.[14]
-
Do not allow the material to enter drains or waterways.[9]
Accidental Release and First Aid Measures
Prompt and appropriate action is crucial in the event of an accidental release or exposure.
Accidental Release
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep up the solid material, avoiding the generation of dust.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
First Aid
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8][10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][8][10] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[5][6][10] |
Toxicological and Ecological Information
Toxicological Profile (Predicted)
-
Acute Effects: As previously stated, the compound is expected to be harmful if swallowed and to cause irritation to the skin, eyes, and respiratory system.[7][14]
-
Chronic Effects: Long-term exposure data is not available. However, chronic exposure to nitriles can have effects on the central nervous system and thyroid.
-
Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic.[2][7][14]
Ecological Information (Predicted)
-
The environmental fate of this compound has not been extensively studied.
-
It is important to prevent its release into the environment as it may be harmful to aquatic organisms.[13]
Experimental Protocols and Workflows
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 2-(4-cyano-3-methoxyphenyl)acetic acid.
Emergency Response Decision Tree
Sources
- 1. arxada.com [arxada.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. ICSC 0363 - ACETIC ACID [chemicalsafety.ilo.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. ehs.com [ehs.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. novachem.com [novachem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: Chemoselective Synthesis of 2-(4-Cyano-3-methoxyphenyl)acetic Acid
This Application Note is designed for research scientists and process chemists in the pharmaceutical industry. It details a robust, scalable protocol for the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid , a high-value scaffold often used in the development of PDE4 inhibitors (e.g., Crisaborole analogs) and other anti-inflammatory agents.
While the prompt references "benzyl cyanide" (phenylacetonitrile) as a generic starting point, the specific substitution pattern (3-methoxy, 4-cyano) necessitates a strategic entry point. This guide presents the most chemically reliable route: starting from 4-bromo-3-methoxybenzyl cyanide , performing a hydrolysis to the acid, followed by a late-stage palladium-catalyzed cyanation. This avoids the chemoselectivity issues inherent in handling a dinitrile intermediate.
Strategic Analysis & Retrosynthesis
The synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid presents a classic chemoselectivity challenge: distinguishing between an aliphatic nitrile (the acetic acid precursor) and an aromatic nitrile (the ring substituent).
The Chemoselectivity Problem
If one synthesizes the dinitrile intermediate (4-cyano-3-methoxybenzyl cyanide ) first, subsequent hydrolysis to the acid requires differentiating between two nitrile groups.
-
Aliphatic Nitriles: Generally hydrolyze under milder conditions (acid or enzymatic).
-
Aromatic Nitriles: More robust but can succumb to over-hydrolysis (to amides/acids) under the strong acidic/basic conditions often required for complete aliphatic conversion.
The Solution: "Hydrolysis First" Strategy
To ensure maximum yield and purity, this protocol adopts a Hydrolysis-First, Cyanation-Last approach.
-
Step 1: Acid-catalyzed hydrolysis of 4-bromo-3-methoxybenzyl cyanide to 2-(4-bromo-3-methoxyphenyl)acetic acid . The bromine atom is stable to these conditions.
-
Step 2: Palladium-catalyzed cyanation (Rosenmund–von Braun or modern Pd-catalyzed variants) to convert the aryl bromide to the aryl nitrile. The carboxylic acid is preserved (or transiently protected if necessary, though direct conversion is possible).
Reaction Pathway Diagram[1]
Figure 1: Strategic route avoiding dinitrile selectivity issues by installing the aryl nitrile in the final step.
Detailed Experimental Protocols
Step 1: Hydrolysis of 4-Bromo-3-methoxybenzyl Cyanide
This step converts the aliphatic nitrile to the carboxylic acid. We utilize a mixture of acetic acid and concentrated hydrochloric acid to ensure solubility and complete conversion.
Reagents & Equipment:
-
4-Bromo-3-methoxybenzyl cyanide (Starting Material)
-
Glacial Acetic Acid (Solvent)
-
Concentrated HCl (37%)
-
Reflux condenser, magnetic stirrer, oil bath.
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methoxybenzyl cyanide (1.0 equiv) in glacial acetic acid (3.0 volumes relative to mass).
-
Acid Addition: Carefully add concentrated HCl (3.0 volumes) to the stirring solution. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor reaction progress via HPLC or TLC (mobile phase: 50% EtOAc/Hexane). The starting nitrile spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (10 volumes).
-
The product, 2-(4-bromo-3-methoxyphenyl)acetic acid , typically precipitates as a solid.
-
Filter the solid and wash copiously with cold water to remove residual acid.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) or Toluene if necessary.
-
Expected Yield: 85–92%
-
Appearance: White to off-white crystalline solid.
-
Step 2: Pd-Catalyzed Cyanation of the Aryl Bromide
This step installs the nitrile group on the aromatic ring. Using Zinc Cyanide (
Reagents & Equipment:
-
2-(4-Bromo-3-methoxyphenyl)acetic acid (Intermediate)
-
Zinc Cyanide (
) (0.6 equiv) -
Tetrakis(triphenylphosphine)palladium(0) (
) (3–5 mol%) -
DMF (Dimethylformamide) (Anhydrous, degassed)
-
Nitrogen or Argon atmosphere.
Protocol:
-
Preparation: Dry the starting material thoroughly. Water can quench the catalyst.
-
Loading: In a glovebox or under a stream of nitrogen, charge a reaction vessel with:
-
2-(4-bromo-3-methoxyphenyl)acetic acid (1.0 equiv)
-
Zinc Cyanide (0.6 equiv - Note: Zn(CN)2 provides 2 CN equivalents)
- (0.05 equiv)
-
-
Solvation: Add anhydrous DMF (10 volumes). Seal the vessel with a septum and purge with nitrogen for 15 minutes.
-
Reaction: Heat the mixture to 85–95 °C for 12–16 hours.
-
Critical Control Point: Do not overheat (>120 °C) to prevent decarboxylation of the acetic acid side chain.
-
-
Quench & Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate and water.
-
Safety Note: The aqueous layer may contain residual cyanide.[2] Treat with bleach (sodium hypochlorite) or FeSO4 solution to quench cyanide before disposal.
-
Acidify the aqueous layer to pH 3–4 with 1M HCl to ensure the product is in the carboxylic acid form (not the carboxylate salt).
-
Extract with Ethyl Acetate (3x).
-
-
Purification:
-
Wash combined organics with brine, dry over
, and concentrate. -
Purify via column chromatography (SiO2, MeOH/DCM gradient 0–5%) or recrystallization from EtOAc/Hexanes.
-
Analytical Data & Specifications
The following parameters confirm the identity and purity of the intermediate and final target.
| Compound | Key 1H NMR Signals (CDCl3, 400 MHz) | MS (ESI) m/z | Melting Point |
| Intermediate (4-Br-3-OMe-PAA) | δ 7.48 (d, 1H, Ar-H), 6.86 (d, 1H, Ar-H), 3.89 (s, 3H, OMe), 3.56 (s, 2H, CH2) | 244/246 [M-H]⁻ | 108–110 °C |
| Target (4-CN-3-OMe-PAA) | δ 7.55 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.95 (s, 3H, OMe), 3.70 (s, 2H, CH2) | 190 [M-H]⁻ | 135–138 °C |
Table 1: Analytical specifications for process validation.
Troubleshooting & Optimization
Issue: Incomplete Cyanation
-
Cause: Catalyst poisoning by trace acid or moisture.
-
Fix: Ensure the starting material is essentially dry. Add a catalytic amount of Zinc Dust (10 mol%) to the reaction mixture to reactivate the Pd(II) species back to Pd(0).
Issue: Decarboxylation
-
Cause: Reaction temperature too high (>100 °C) during cyanation.
-
Fix: Maintain temperature at 85 °C. If conversion is slow, increase reaction time rather than temperature. Alternatively, protect the acid as a Methyl Ester prior to cyanation, then hydrolyze with LiOH (mild conditions) in the final step.
Issue: Safety (Cyanide Handling)
-
Protocol: Always operate in a well-ventilated fume hood. Keep a cyanide antidote kit nearby. Treat all aqueous waste with alkaline bleach (pH > 10) for at least 24 hours before disposal.
References
-
Selective Hydrolysis of Nitriles: Brady, D., et al. "Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds." South African Journal of Science, 2006. Link
-
Palladium-Catalyzed Cyanation: "Ethyl (4-cyano-3-methoxyphenyl) acetate synthesis via Zn(CN)2 and Pd(PPh3)4." Google Patents (WO2010129379A1). Link
-
Bromination of Phenylacetic Acids: "Regioselective bromination of 4-methoxyphenylacetic acid." PMC - NIH, 2011. Link
-
General Hydrolysis Protocol: "Preparation of phenylacetic acid from benzyl cyanide." Organic Syntheses, Coll.[3] Vol. 1, p.436. Link
Sources
Application Note: Chemoselective Esterification of 2-(4-cyano-3-methoxyphenyl)acetic acid
[1][2]
Strategic Analysis & Chemical Context
The esterification of 2-(4-cyano-3-methoxyphenyl)acetic acid presents a classic chemoselectivity challenge in organic synthesis: transforming a carboxylic acid in the presence of a hydrolytically sensitive nitrile (cyano) group.[1]
While the methoxy group (-OMe) at the 3-position is relatively inert, the nitrile (-CN) at the 4-position is susceptible to hydrolysis under the strong acidic or basic conditions typically employed in Fisher esterification or saponification.[1] Uncontrolled reaction conditions can lead to the formation of the primary amide (via partial hydrolysis) or the dicarboxylic acid (via full hydrolysis), drastically reducing yield and complicating purification.
Mechanistic Considerations
-
The Trap (Pinner Reaction/Hydrolysis): In the presence of strong mineral acids (HCl, H₂SO₄) and alcohols, nitriles can undergo the Pinner reaction to form imidate esters, or hydrolyze to amides.[2] This competing pathway is accelerated by heat and the presence of adventitious water.
-
The Solution: To ensure the integrity of the cyano group, the reaction must proceed via a pathway that activates the carboxylate oxygen (nucleophilic attack on alkyl halide) or activates the carbonyl carbon under anhydrous, mild conditions (acyl chloride formation).[2]
This guide presents two validated protocols:
Experimental Protocols
Method A: Base-Promoted Alkylation (Recommended)
Principle: SN2 nucleophilic substitution of the carboxylate anion on an alkyl halide. Advantages: Neutral conditions, zero risk of nitrile hydrolysis, high yield.[1][2] Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), DMF or Acetone.[2]
Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-cyano-3-methoxyphenyl)acetic acid (1.0 equiv) in anhydrous DMF (Dimethylformamide) [Concentration: 0.5 M].
-
Note: Acetone can be used as a solvent if easier workup is desired, but the reaction may be slower due to lower boiling point.[2]
-
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 – 2.0 equiv) to the solution. The mixture will become a suspension. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the potassium carboxylate salt.
-
Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (MeI) (1.2 – 1.5 equiv).
-
Safety: MeI is a potent alkylating agent and suspected carcinogen.[2] Use a fume hood.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at RT. Monitor by TLC or HPLC.
-
Typical Duration: 2–4 hours.
-
Completion: Disappearance of the acid peak; appearance of the less polar ester spot.[2]
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).
-
Wash the organic layer with Water (3x) to remove DMF and inorganic salts.
-
Wash with Brine (1x).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter and concentrate under reduced pressure. The product typically solidifies upon drying.
Method B: Acyl Chloride Activation (Scalable)
Principle: In situ generation of anhydrous HCl and activation of the acid as an acyl chloride, followed by alcoholysis. Advantages: Scalable, uses cheaper reagents.[2][3] Risks: Requires strict temperature control to prevent nitrile attack.[2]
Step-by-Step Procedure
-
Preparation: Suspend 2-(4-cyano-3-methoxyphenyl)acetic acid (1.0 equiv) in anhydrous Methanol (MeOH) [Concentration: 0.3 M]. Cool the mixture to 0°C in an ice-salt bath.
-
Activation: Dropwise add Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv) over 20–30 minutes.
-
Critical: The addition is exothermic.[4] Maintain internal temperature < 10°C. The SOCl₂ reacts with MeOH to generate anhydrous HCl and activates the carboxylic acid.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature. Stir for 3–6 hours.
-
Warning: Do not reflux. Heat will promote the attack of MeOH on the nitrile group (Pinner reaction).
-
-
Workup:
-
Concentrate the solvent in vacuo to remove MeOH and excess HCl/SO₂.
-
Redissolve the residue in EtOAc.
-
Wash with Saturated NaHCO₃ (Caution: Gas evolution) to neutralize residual acid.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Analytical Data & Quality Control
| Parameter | Expected Value | Notes |
| Appearance | White to Off-white Solid | Yellowing indicates impurities/oxidation.[1] |
| IR Spectrum | ~2220 cm⁻¹ (CN stretch)~1735-1745 cm⁻¹ (Ester C=O) | Absence of broad OH stretch (2500-3300 cm⁻¹) confirms esterification. |
| ¹H NMR (CDCl₃) | ~3.70 ppm (s, 3H, COOCH ₃)~3.90 ppm (s, 3H, Ar-OCH ₃)~3.65 ppm (s, 2H, Ar-CH ₂-CO)~6.9-7.6 ppm (m, 3H, Ar-H) | The methyl ester singlet is distinct from the methoxy ether singlet.[1] |
| HPLC Purity | > 98.0% | Main impurity: Hydrolyzed amide (R-CONH₂). |
Reaction Logic & Pathway Visualization[1]
The following diagram illustrates the competing pathways and the logic behind selecting the alkylation route for maximum chemoselectivity.
Caption: Comparative reaction pathways. Method A (Green) avoids the "Red Zone" of nitrile hydrolysis entirely.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation (Method A) | Ensure K₂CO₃ is finely ground. Increase stirring time before adding MeI. |
| New Polar Spot on TLC | Nitrile hydrolysis (Amide formation) | Method B: Lower reaction temperature. Ensure MeOH is anhydrous. Switch to Method A . |
| Color Change (Dark) | Oxidation or Polymerization | Degas DMF with Nitrogen before use. Protect reaction from light. |
| Residual Solvent | DMF trapping | DMF is hard to remove.[2] Use copious water washes (5x) or switch to Acetone (requires longer reaction time). |
References
-
-
Context: Provides precedent for the stability of the nitrile group in analog structures and hydrolysis conditions.[2]
-
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 25, 2026, from [Link][1][2]
-
Context: Foundational mechanism for Method B and risks associated with acidic hydrolysis.[2]
-
-
Chemistry Steps. (2025). Nitriles to Esters via Carboxylic Acids. Retrieved February 25, 2026, from [Link]
- Context: Detailed mechanism of nitrile hydrolysis (Pinner reaction) which must be avoided.
-
Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved February 25, 2026, from [Link]
- Context: Validates the use of Alkyl Halides (MeI)
Sources
- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 2. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 3. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 4. scienceready.com.au [scienceready.com.au]
Application Note & Protocols: 4-Cyano-3-methoxyphenylacetic Acid as a Versatile Building Block for Heterocycle Synthesis
Abstract
Substituted phenylacetic acids are foundational scaffolds in the synthesis of a diverse array of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. Among these, 4-cyano-3-methoxyphenylacetic acid presents a unique combination of reactive sites—a nitrile, a methoxy group, and an activated methylene group—making it an exceptionally versatile precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this building block and delivers detailed, field-proven protocols for the synthesis of high-value benzofuran and quinolinone derivatives. The methodologies herein are designed to be robust and scalable, with an emphasis on explaining the chemical principles that underpin the choice of reagents and reaction conditions.
Introduction: The Strategic Value of 4-Cyano-3-methoxyphenylacetic Acid
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals and functional organic materials.[1][2] The strategic selection of starting materials is paramount for the efficient and convergent synthesis of these target molecules. 4-Cyano-3-methoxyphenylacetic acid is a privileged building block due to its trifunctional nature:
-
The Carboxylic Acid/Methylene Group: This moiety is the primary reactive handle for cyclization reactions. It can be readily converted into esters or amides, and the adjacent methylene protons are activated, facilitating enolate formation and subsequent intramolecular reactions.
-
The Cyano (Nitrile) Group: An electron-withdrawing group that influences the regioselectivity of aromatic substitutions. It can also be hydrolyzed, reduced, or participate in cycloaddition reactions to form nitrogen-containing heterocycles.
-
The Methoxy Group: An electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Its presence is crucial for specific cyclization strategies, such as those requiring intramolecular O-arylation.
This unique electronic and functional arrangement allows for the regioselective construction of fused ring systems, making it a valuable tool for drug development professionals.
Physicochemical Properties & Data
A thorough understanding of the starting material's properties is critical for successful reaction setup and scale-up.
| Property | Value | Source |
| IUPAC Name | 2-(4-Cyano-3-methoxyphenyl)acetic acid | --- |
| Molecular Formula | C₁₀H₉NO₃ | --- |
| Molecular Weight | 191.18 g/mol | --- |
| Appearance | Off-white to pale yellow solid | --- |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | --- |
Synthetic Pathways & Protocols
This section details the synthesis of two important classes of heterocycles starting from 4-cyano-3-methoxyphenylacetic acid: Benzofurans and Quinolones.
Pathway I: Synthesis of Substituted Benzofurans
Benzofurans are a common motif in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[3] The synthesis from phenylacetic acids typically involves the formation of an α-arylketone intermediate, followed by an intramolecular cyclization to form the furan ring.[4][5]
The overall strategy involves a two-step, one-pot process: 1) Acylation of the phenylacetic acid to form a ketone, and 2) Metal-catalyzed intramolecular O-arylation to forge the C-O bond of the furan ring.
Caption: Workflow for Benzofuran Synthesis.
-
Weinreb Amide Formation: The conversion of the carboxylic acid to a Weinreb amide is a strategic choice. Unlike more reactive species like acid chlorides, the Weinreb amide is stable enough for isolation but reacts cleanly with organometallic reagents (like Grignards) to form ketones without over-addition to form tertiary alcohols.
-
Metal-Catalyzed Cyclization: The key C-O bond formation is an intramolecular O-arylation. This reaction is often challenging but can be efficiently catalyzed by earth-abundant metals like copper or iron.[4] The methoxy group is critical here, as it activates the ortho position for halogenation, setting up the necessary precursor for the cyclization. Using a copper or iron catalyst is a cost-effective and less toxic alternative to palladium-based systems.[4][5]
This protocol is adapted from methodologies developed for the synthesis of substituted benzofurans from phenylacetic acids.[4]
Materials:
-
4-Cyano-3-methoxyphenylacetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Arylmagnesium bromide (e.g., 4-chlorophenylmagnesium bromide), 1.0 M in THF
-
Copper(I) iodide (CuI)
-
N-Bromosuccinimide (NBS)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether, Saturated NH₄Cl(aq), Brine, Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
Part A: Ketone Synthesis via Weinreb Amide
-
Amide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-cyano-3-methoxyphenylacetic acid (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise at room temperature. Stir for 1 hour until CO₂ evolution ceases.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude Weinreb amide. This is often used in the next step without further purification.
-
Grignard Addition: Dissolve the crude Weinreb amide in anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add the arylmagnesium bromide solution (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude ketone by flash column chromatography (Hexanes:Ethyl Acetate gradient).
Part B: One-Pot Halogenation and Cyclization
-
Reaction Setup: In a dry Schlenk tube, combine the α-aryl ketone from Part A (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMF as the solvent, followed by N-Bromosuccinimide (NBS) (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. The reaction first undergoes an ortho-bromination directed by the methoxy group, followed by a copper-catalyzed intramolecular C-O bond formation.
-
Work-up and Purification: Cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final benzofuran product by flash column chromatography.
Pathway II: Synthesis of Substituted 4-Quinolones
4-Quinolones are a class of privileged pharmacophores found in numerous antibacterial and anticancer agents.[6][7] The synthesis often involves the cyclization of an N-acylaniline derivative, a reaction known as the Camps cyclization.[6]
This pathway first involves converting the phenylacetic acid into an anilide, followed by an intramolecular Friedel-Crafts-type acylation to construct the quinolone core.
Caption: Workflow for 4-Quinolone Synthesis.
-
Anilide Formation: The phenylacetic acid is first activated, typically by conversion to an acid chloride with thionyl chloride or oxalyl chloride, to facilitate acylation of a substituted aniline. This creates the necessary N-C bond for the subsequent cyclization.
-
Strong Acid-Mediated Cyclization: The key ring-closing step is an intramolecular acylation of the aniline's aromatic ring by the acetamide carbonyl group. This reaction requires a strong acid and dehydrating agent to promote the formation of the acylium ion intermediate and drive the reaction to completion. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) are highly effective for this transformation, providing a powerful combination of Brønsted acidity and dehydrating action under anhydrous conditions.[6]
This protocol is based on well-established methods for quinolone synthesis, such as the Camps cyclization.[6][8]
Materials:
-
4-Cyano-3-methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
2-Aminopropene (or its precursor for in situ formation, if synthesizing a 2-methyl quinolone via an enamine intermediate) or an appropriate N-acyl aniline precursor. For this specific protocol, we will illustrate the cyclization of a pre-formed anilide. Let's assume the required precursor, N-(prop-1-en-2-yl)-2-(4-cyano-3-methoxyphenyl)acetamide, has been synthesized.
-
Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO₃(aq), Ice-water
-
Ethyl acetate, Brine, Anhydrous Na₂SO₄
Procedure:
Part A: Synthesis of the Anilide Precursor (Illustrative)
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (2.0 eq) to 4-cyano-3-methoxyphenylacetic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser. Heat the mixture gently to 50-60 °C for 2 hours. The excess thionyl chloride can be removed by distillation or rotary evaporation (with appropriate trapping).
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of the desired aniline (e.g., 2-aminoaniline, 1.0 eq) and a non-nucleophilic base like pyridine (1.2 eq) in DCM.
-
Stir at room temperature for 4-6 hours. Wash the reaction mixture with 1M HCl(aq), water, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the anilide precursor, which can be purified by recrystallization or chromatography.
Part B: Cyclization to the 4-Quinolone
-
Reaction Setup: In a clean, dry flask, add the N-aryl acetamide precursor (1.0 eq) to Eaton's Reagent (10-20 eq by weight) at room temperature. Caution: Eaton's reagent is highly corrosive.
-
Reaction Execution: Heat the stirred mixture to 60-80 °C. The solution will become viscous. Monitor the reaction progress by TLC (quenching a small aliquot in ice-water and extracting with ethyl acetate). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the reagent and precipitate the product.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-quinolone.
Safety & Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Thionyl chloride, Eaton's reagent, and PPA are highly corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Troubleshooting (Benzofuran Synthesis):
-
Low Yield in Cyclization: Ensure all reagents and solvents are anhydrous. The copper catalyst can be sensitive to air and moisture. Activating the copper or using fresh CuI is recommended. Incomplete halogenation can also be a cause; reaction time or temperature may need to be optimized.
-
-
Troubleshooting (Quinolone Synthesis):
-
Incomplete Cyclization: The dehydrating acid (Eaton's/PPA) must be potent. If it has absorbed atmospheric moisture, its effectiveness will be reduced. Use freshly opened or properly stored reagents. Ensure the reaction temperature is sufficient to promote cyclization without causing decomposition.
-
Difficult Work-up: The quenching of Eaton's reagent is highly exothermic. Pouring the reaction mixture onto a very large excess of ice is crucial to manage the heat generated.
-
Conclusion
4-Cyano-3-methoxyphenylacetic acid is a powerful and versatile building block for constructing medicinally relevant heterocyclic cores. The strategic placement of its functional groups allows for the regioselective and efficient synthesis of complex molecules like benzofurans and quinolones. The protocols detailed in this guide provide robust and reproducible methods for researchers, scientists, and drug development professionals, enabling the exploration of novel chemical space and the acceleration of discovery programs.
References
-
Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters - ACS Publications. [Link]
-
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London B.P. Publication. [Link]
-
Synthetic applications of 3‐cyano‐4‐quinolone. ResearchGate. [Link]
-
Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
-
A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Scilit. [Link]
-
4-methoxyphenylacetic acid. Organic Syntheses. [Link]
-
Strategies to Prepare Quinol-4-Ones. Remedy Publications LLC. [Link]
-
Large Scale Oxidative Cyclization of (E)-Hex-3-en-1-yl (4- Methoxyphenyl)sulfamate. Organic Syntheses. [Link]
-
Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity. De Gruyter. [Link]
-
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]
-
Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. PubMed. [Link]
-
4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. [Link]
-
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Publishing. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]
-
Cascade Cyclizations of Acyclic and Macrocyclic Alkynones: Studies toward the Synthesis of Phomactin A. PMC. [Link]
-
Recent Applications of Heteropolyacids and Related Compounds in Heterocycles Synthesis. CONICET. [Link]
-
Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkat USA. [Link]
-
Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023. Heteroletters. [Link]
-
Editorial: Emerging heterocycles as bioactive compounds. IRIS - Unipa. [Link]
-
Tetrakis-Cyanoacetylides as Building Blocks for a Second Generation of Spin-Switchable Hofmann-type Networks with Enhanced Porosity. PMC. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. remedypublications.com [remedypublications.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges you might encounter during the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid. We delve into the root causes of common issues and provide actionable solutions.
Question 1: Why is my yield of 2-(4-cyano-3-methoxyphenyl)acetic acid consistently low?
Low yields can be attributed to several factors, from incomplete reactions to product loss during workup and purification. Let's break down the potential culprits and how to address them.
Potential Cause 1: Incomplete Hydrolysis of the Nitrile or Ester Precursor
The final step in many synthetic routes to 2-(4-cyano-3-methoxyphenyl)acetic acid is the hydrolysis of a nitrile or an ester. Incomplete conversion is a frequent source of low yields.
-
For Nitrile Hydrolysis: The conversion of the cyano group to a carboxylic acid often requires harsh conditions, such as strong acid or base and elevated temperatures. Insufficient reaction time or temperature can lead to incomplete hydrolysis.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should not be stopped until the starting material is fully consumed.
-
Optimizing Conditions: If the reaction stalls, consider incrementally increasing the temperature or reaction time. A stronger acid or base might also be necessary, but be mindful of potential side reactions. A common method involves refluxing with a concentrated acid like sulfuric acid.[1]
-
Phase Transfer Catalysis: For heterogeneous reactions, a phase transfer catalyst can sometimes facilitate the reaction between the aqueous and organic phases, improving the reaction rate.
-
-
-
For Ester Hydrolysis: Saponification of a methyl or ethyl ester to the corresponding carboxylic acid is a common final step.
-
Troubleshooting:
-
Base Selection: Lithium hydroxide (LiOH) in a mixture of THF and water is a frequently used and effective reagent for this hydrolysis.[2][3] Sodium hydroxide can also be employed.[2]
-
Stoichiometry: Ensure a sufficient excess of the base is used to drive the reaction to completion. Typically, 2 to 4 equivalents of base are recommended.[2]
-
Temperature and Time: While some ester hydrolyses proceed at room temperature, heating can significantly accelerate the reaction. Heating at around 55°C overnight is a common practice.[2]
-
-
Potential Cause 2: Product Loss During Aqueous Workup
The workup procedure is a critical step where significant product loss can occur if not performed carefully.
-
Troubleshooting:
-
pH Adjustment: After hydrolysis, the reaction mixture is typically acidified to protonate the carboxylate and precipitate the desired carboxylic acid. It is crucial to adjust the pH to be sufficiently acidic (typically pH 1-3) to ensure complete precipitation.[1][2][4]
-
Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate.[2] Perform multiple extractions (e.g., 3 times) to maximize the recovery of the product from the aqueous layer.
-
Emulsion Formation: Emulsions can form during extraction, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
-
Potential Cause 3: Inefficient Purification
The choice of purification method can significantly impact the final yield.
-
Troubleshooting:
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. However, choosing the right solvent system is key to minimizing product loss in the mother liquor. Experiment with different solvents and solvent mixtures to find a system where the product is sparingly soluble at low temperatures and highly soluble at high temperatures.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A careful selection of the eluent system is necessary to achieve good separation from impurities.
-
Question 2: What are the common impurities I should look out for, and how can I minimize them?
Impurity profiling is essential for any synthetic procedure. Here are some common impurities and strategies to mitigate their formation.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction. | Monitor reaction completion by TLC/HPLC. Increase reaction time, temperature, or reagent stoichiometry as needed. |
| Amide Intermediate | Incomplete hydrolysis of the nitrile group. | Use more forcing reaction conditions for nitrile hydrolysis (stronger acid/base, higher temperature). |
| Decarboxylation Byproduct | Can occur at very high temperatures, though less common for this specific compound. | Avoid excessive heating during reaction and workup. |
| Side-products from the Preceding Synthetic Steps | Impurities carried over from previous reactions. | Purify all intermediates thoroughly before proceeding to the next step. |
Workflow for Minimizing Impurities:
Caption: A logical workflow for impurity minimization.
Question 3: How can I confirm the identity and purity of my final product?
Proper characterization is a cornerstone of chemical synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group, and the methylene protons of the acetic acid moiety.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitrile (C≡N) and carboxylic acid (C=O and O-H) functional groups.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Chromatographic Methods (TLC, HPLC): These techniques are excellent for assessing purity by detecting the presence of any minor impurities.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid.
What are the recommended starting materials and reagents for this synthesis?
A common and effective route starts from 4-methoxyphenylacetic acid. The synthesis can proceed through bromination followed by cyanation and subsequent hydrolysis. Key reagents for this pathway include:
-
Brominating agent: Bromine in acetic acid.[5]
-
Cyanating agent: Copper(I) cyanide or zinc cyanide with a palladium catalyst.
-
Hydrolyzing agent: A strong acid (e.g., H₂SO₄) or a strong base (e.g., LiOH, NaOH).[1][2][3]
What are the critical safety precautions to consider?
-
Cyanide Compounds: Many of the reagents used in the cyanation step are highly toxic. Always handle cyanides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and wear appropriate PPE.
-
Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.
Can you provide a general experimental protocol for the hydrolysis of the ester precursor?
The following is a general procedure for the hydrolysis of a methyl or ethyl ester of 2-(4-cyano-3-methoxyphenyl)acetic acid.
Step-by-Step Protocol for Ester Hydrolysis:
Caption: Experimental workflow for ester hydrolysis.
Disclaimer: This guide is for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
-
Different Influence of Structure Elements of Ionic Liquids on the Knoevenagel Condensation Reactions. (n.d.). ResearchGate. Retrieved from [Link]
- CN102643192A - Preparation method of methoxyphenylacetic acid. (n.d.). Google Patents.
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][6]-thiazepin-3(2H)-one. (2003). Molecules, 8(8), 649-657. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- WO2023205164A1 - Process for the preparation of finerenone. (n.d.). Google Patents.
- CN109824807A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. (n.d.). Google Patents.
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3194. Retrieved from [Link]
-
Homoveratric acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Cyano Acetic Acid Intermediates. (2017, November 25). Medium. Retrieved from [Link]
- CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (n.d.). Google Patents.
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Molbank, 2022(2), M1398. Retrieved from [Link]
Sources
- 1. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 2. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 4. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Solubility Issues with 2-(4-cyano-3-methoxyphenyl)acetic acid
Welcome to the technical support center for 2-(4-cyano-3-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments. The following question-and-answer format provides practical solutions and in-depth explanations to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-(4-cyano-3-methoxyphenyl)acetic acid in my chosen organic solvent. What are the first steps I should take?
A1: When encountering solubility issues, a systematic approach is recommended. Start with the simplest techniques before moving to more complex methods.
-
Confirm Solvent Choice with "Like Dissolves Like": The principle of "like dissolves like" is a fundamental starting point.[1] 2-(4-cyano-3-methoxyphenyl)acetic acid has both polar (carboxylic acid, nitrile, methoxy) and non-polar (phenyl ring) functionalities. Therefore, its solubility will be highest in polar organic solvents. Solvents with similar polarity are more likely to dissolve your compound.
-
Increase Temperature: For many solid compounds, solubility increases with temperature.[2] Try gently heating the solvent while stirring. Be cautious and ensure the compound is thermally stable at the temperature you are using.
-
Reduce Particle Size: Decreasing the particle size of a solid increases its surface area, which can improve the rate of dissolution.[1][3][4] This can be achieved through grinding the solid material with a mortar and pestle (micronization) or by using sonication.[1]
-
Sonication: Use an ultrasonic bath or probe to apply ultrasonic energy to the mixture. This can help to break down solid agglomerates and enhance dissolution.[1]
Q2: Which organic solvents are most likely to be effective for dissolving 2-(4-cyano-3-methoxyphenyl)acetic acid?
A2: Based on the structure of 2-(4-cyano-3-methoxyphenyl)acetic acid, polar aprotic and polar protic solvents are the most promising candidates.
-
Highly Recommended:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Acetone
-
Acetonitrile
-
Methanol
-
Ethanol
-
-
Moderately Effective:
-
Ethyl Acetate
-
Isopropanol
-
-
Likely Ineffective (Non-polar solvents):
-
Toluene
-
Hexane
-
Cyclohexane
-
The following table provides a general guide to the properties of common organic solvents.
| Solvent | Polarity Index | Dielectric Constant | Boiling Point (°C) |
| Polar Protic | |||
| Methanol | 5.1 | 32.7 | 65 |
| Ethanol | 5.2 | 24.5 | 78 |
| Acetic Acid | 6.2 | 6.2 | 118 |
| Polar Aprotic | |||
| DMSO | 7.2 | 47 | 189 |
| Acetonitrile | 5.8 | 37.5 | 82 |
| DMF | 6.4 | 38.3 | 153 |
| Acetone | 5.1 | 20.7 | 56 |
| Non-Polar | |||
| Toluene | 2.4 | 2.38 | 111 |
| Hexane | 0.1 | 1.89 | 69 |
Data compiled from various sources.[5][6]
Q3: I've tried heating and sonication, but the compound still won't dissolve. What's my next step?
A3: If basic techniques fail, it's time to consider using a co-solvent system or modifying the chemical properties of the solution.
Using a Co-solvent: A co-solvent is a mixture of two or more miscible solvents. This approach can be highly effective when a single solvent is not sufficient.[7]
-
Strategy: Start by dissolving the compound in a small amount of a strong, polar aprotic solvent like DMSO or DMF, in which it is highly soluble. Then, gradually add your desired, less-polar solvent to the solution while stirring vigorously.[1] This method can help to keep the compound in solution.
Q4: Can I use pH modification to improve the solubility of 2-(4-cyano-3-methoxyphenyl)acetic acid in organic solvents?
A4: While pH adjustment is a powerful technique for aqueous solutions, its application in purely organic solvents is more nuanced. However, for certain solvent systems, particularly those containing some water, modifying the ionization state of your compound can be beneficial.
2-(4-cyano-3-methoxyphenyl)acetic acid is a carboxylic acid and is therefore acidic. Converting it to its conjugate base (a carboxylate salt) will dramatically increase its polarity and, consequently, its solubility in polar solvents.
-
Salt Formation: You can form a salt by adding a suitable base. This is a common and effective method for increasing the solubility of acidic and basic drugs.[2][8] For an acidic compound like this one, adding a base will deprotonate the carboxylic acid, forming a salt that is often more soluble. The choice of base will depend on your downstream application.
Q5: My compound dissolves initially but then precipitates out of solution. What is happening and how can I prevent it?
A5: This phenomenon, known as "crashing out," typically occurs when the solution becomes supersaturated. This can be triggered by a change in temperature, such as cooling after heating to dissolve the compound, or by the addition of an anti-solvent (a solvent in which the compound is insoluble).
Solutions:
-
Maintain Temperature: If the compound is soluble at a higher temperature, try to maintain that temperature throughout your experiment.[1]
-
Use a Co-solvent System: A well-chosen co-solvent system can provide better solubility over a wider range of temperatures.[1]
-
Increase Solvent Volume: If practical for your experiment, increasing the amount of solvent can prevent supersaturation.[1]
Troubleshooting Workflows
Workflow 1: Systematic Solvent Screening
This workflow helps you to systematically identify a suitable solvent or co-solvent system.
Caption: Systematic approach to solvent selection.
Workflow 2: Enhancing Solubility of a "Difficult" Compound
This workflow outlines steps to take when initial solvent screening is unsuccessful.
Caption: Advanced troubleshooting for solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-Solvent
This protocol describes how to prepare a stock solution of 2-(4-cyano-3-methoxyphenyl)acetic acid using a co-solvent system.
-
Preparation: Weigh the desired amount of 2-(4-cyano-3-methoxyphenyl)acetic acid and place it in a suitable sterile container.
-
Initial Dissolution: Add a minimal volume of a strong solvent (e.g., DMSO) to fully dissolve the compound.
-
Co-solvent Addition: Gradually add the desired secondary solvent (e.g., ethanol or a buffer) to the solution while vortexing or stirring continuously.[1]
-
Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, to prevent degradation and repeated freeze-thaw cycles.[9]
Protocol 2: Sonication to Enhance Dissolution
This protocol details the use of sonication to aid in dissolving the compound.
-
Preparation: Weigh the desired amount of 2-(4-cyano-3-methoxyphenyl)acetic acid and place it in a suitable vessel.
-
Solvent Addition: Add the chosen solvent to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.[1]
-
Operation: Turn on the sonicator. The duration and power will depend on the specific material and solvent.
-
Monitoring: Continue sonication until the solid is fully dissolved or no further dissolution is observed.[1]
References
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 6). UNT Digital Library.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- Technical Support Center: Overcoming Poor Solubility of Starting M
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV.
- Overcoming the Challenge of Poor Drug Solubility. (2025, March 12).
- Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. eScholarship.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
- Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid). MedChemExpress.
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
- 2-(4-Formyl-3-methoxyphenoxy)acetic acid. PubChem.
- 2-(4-Chloro-3-methoxyphenyl)acetic acid. PubChem.
- Safety Data Sheet: 4-methoxyphenylacetic acid. Chemos GmbH&Co.KG.
- (3-Methoxyphenyl)acetic acid CAS# 1798-09-0. Scent.vn.
- Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). FooDB.
- Solvent Miscibility Table. MilliporeSigma.
- 2-Methoxyphenylacetic acid. PubChem.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
- Vapourtec-Solvent-Miscibility-Table.pdf.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. ijmsdr.org [ijmsdr.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. vapourtec.com [vapourtec.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. medchemexpress.com [medchemexpress.com]
Preventing hydrolysis of the nitrile group in phenylacetic acid derivatives
Topic: Preventing Hydrolysis of the Nitrile Group in Phenylacetic Acid Derivatives Role: Senior Application Scientist Status: Active Support Ticket
The Chemoselectivity Challenge: Mechanism & Causality
Why is this happening?
The hydrolysis of a nitrile (
In phenylacetic acid derivatives, this is complicated by the benzylic position . The methylene protons (
Mechanistic Competition Pathway
The diagram below illustrates the "Danger Zone" where standard conditions fail.
Figure 1: The chemoselectivity fork. Path A requires reagents that differentiate the ester carbonyl (more electrophilic) from the nitrile carbon (less electrophilic but susceptible).
Troubleshooting Common Scenarios (FAQ)
Scenario A: "I used NaOH in Methanol/Water and lost my nitrile."
Diagnosis: Sodium Hydroxide is too aggressive, especially with heat. The hydroxide ion (
-
The Science: The Lithium cation (
) acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This "Lithium Effect" activates the ester towards hydrolysis specifically, allowing the reaction to proceed at lower temperatures where the nitrile remains inert [1].
Scenario B: "I tried an acidic workup and got a methyl ester/imidate."
Diagnosis: You triggered the Pinner Reaction .[1] The Issue: Treating a nitrile with dry HCl in methanol converts the nitrile into an imidate ester. Upon adding water, this hydrolyzes to an ester, effectively scrambling your molecule. Solution:
-
Avoid anhydrous acid/alcohol mixtures if the nitrile is present.
-
If acid is required for deprotection (e.g., Boc removal), use Trifluoroacetic acid (TFA) in Dichloromethane (DCM), which is generally non-nucleophilic enough to spare the nitrile.
Scenario C: "My Grignard reagent attacked the nitrile instead of the ester."
Diagnosis: Nitriles are excellent electrophiles for Grignard reagents, forming imines (which hydrolyze to ketones). Solution:
-
Temperature Control: Run the reaction at -78°C.
-
Turbo-Grignards: Use
. The complexation often alters reactivity. -
Inverse Addition: Add the Grignard to the substrate to keep the nucleophile concentration low.
Validated Experimental Protocols
Protocol 1: The "Gold Standard" Chemical Method
Reagent: Trimethyltin Hydroxide (
Step-by-Step:
-
Dissolve: Dissolve the phenylacetic ester derivative (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Add Reagent: Add
(2.0 - 5.0 equiv). -
Heat: Heat to 80°C (reflux) in a sealed tube or under reflux condenser.
-
Monitor: Check TLC/LCMS. Reaction typically completes in 2–12 hours.
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with 5% HCl (to remove tin residues).
-
Note: Tin is toxic; ensure proper waste disposal.
-
Protocol 2: The "Green" Biocatalytic Method
Reagent: Pig Liver Esterase (PLE) Best For: Enantioselective hydrolysis or extremely acid/base sensitive substrates. Mechanism: PLE (EC 3.1.1.[2]1) is a serine hydrolase that selectively cleaves esters under mild aqueous conditions (pH 7-8) [2].
Step-by-Step:
-
Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.5).
-
Solvent System: Dissolve substrate in a minimal amount of acetone or DMSO (co-solvent, <10% v/v).
-
Incubate: Add the substrate solution to the buffer. Add PLE (approx. 100 units/mmol ester).
-
Stir: Stir vigorously at Room Temperature (25°C).
-
pH Stat: As the ester hydrolyzes, acid is released.[3] Maintain pH 7.5 by adding dilute NaOH (0.1 M) via an autotitrator or manual addition (phenol red indicator).
-
Termination: Extract with organic solvent (EtOAc) once starting material is consumed.
Protocol 3: The Standard Optimization (LiOH)
Reagent: Lithium Hydroxide (
Step-by-Step:
-
Solvent: Use THF:Water (3:1). The THF solubilizes the organic substrate; water is the reactant.
-
Cool: Cool to 0°C (ice bath).
-
Add Base: Add LiOH (1.2 - 1.5 equiv).
-
Monitor: Stir at 0°C for 1 hour. If no reaction, warm strictly to Room Temperature . Do not heat.
-
Quench: Acidify carefully with 1M HCl to pH 3-4.
Data & Reagent Comparison
| Feature | LiOH / THF / H2O | Trimethyltin Hydroxide | Pig Liver Esterase (PLE) | NaOH / MeOH |
| Selectivity | Moderate to High | Excellent | Excellent | Low |
| Nitrile Stability | Good (at RT) | High | High | Poor (Risk of Amide) |
| Reaction pH | Basic (pH 12-13) | Neutral | Neutral (pH 7-8) | Basic (pH >13) |
| Cost | Low | High | Moderate | Very Low |
| Toxicity | Low | High (Tin) | None | Corrosive |
| Scalability | High | Low (Waste disposal) | Moderate | High |
Decision Matrix (Workflow)
Figure 2: Reagent selection guide based on substrate complexity and sensitivity.
References
-
Nicolaou, K. C., et al. (2005).[4][5] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[5] Angewandte Chemie International Edition, 44(9), 1378–1382.[4] [Link]
-
Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase.[6] Organic Reactions, 37, 1–55. [Link]
-
Hayashi, K., et al. (2021).[7] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581–584. [Link]
Sources
- 1. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 2. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Decarboxylation of Substituted Phenylacetic Acids
Welcome to the technical support center for the decarboxylation of substituted phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you with the knowledge to diagnose and resolve common experimental challenges, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you may encounter during the decarboxylation of substituted phenylacetic acids. Each question is followed by a detailed explanation of potential causes and actionable solutions, supported by scientific literature.
Q1: My decarboxylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?
Several factors can contribute to an incomplete reaction. Let's break down the most common culprits:
-
Insufficient Temperature: Thermal decarboxylation is a common method, but many substituted phenylacetic acids require significant thermal energy to overcome the activation barrier for CO2 extrusion.[1] If you are using thermal conditions, ensure your reaction temperature is adequate. For instance, hydrothermal decarboxylation of phenylacetic acid is often conducted at temperatures as high as 300°C.[2]
-
Inappropriate Catalyst or Catalyst Inactivity: Many decarboxylation reactions are facilitated by a catalyst. The choice of catalyst is critical and depends on the specific substrate and desired reaction pathway (e.g., oxidative vs. non-oxidative).
-
Metal-Catalyzed Reactions: Copper and silver salts are frequently used to promote decarboxylation.[3][4] However, their effectiveness can be hampered by poor solubility or the presence of inhibiting species. The choice of ligands can also be crucial. For instance, in some copper-catalyzed systems, the addition of a ligand like 1,10-phenanthroline is necessary.[4]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a milder alternative.[5][6][7] The efficiency of these systems depends on the appropriate selection of the photocatalyst, light source, and any necessary co-catalysts or additives.
-
-
Solvent Effects: The solvent can significantly influence reaction rates. Polar solvents may be required to dissolve catalysts and starting materials, but they can also interact with intermediates in a way that inhibits the reaction. For example, in a photoredox/cobalt dual catalytic system for the decarboxylation of 2-phenylpropionic acid, DMSO was found to be a superior solvent to acetonitrile, likely due to the better solubility of the base.[8]
-
pH of the Reaction Medium: The pH can dramatically affect the decarboxylation mechanism and rate. For phenylacetic acid itself, the deprotonated carboxylate anion has been shown to have a higher decarboxylation activity than the neutral carboxylic acid in thermal reactions.[2][9] Therefore, the addition of a base might be beneficial.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting incomplete decarboxylation reactions.
Q2: I'm observing significant side product formation. What are the common side reactions and how can I suppress them?
The formation of byproducts is a common challenge. The nature of these side products can provide valuable clues about the underlying reaction pathways.
-
Oxidative Side Products: In the presence of an oxidant (including atmospheric oxygen), oxidative decarboxylation can lead to the formation of aldehydes, ketones, or even further oxidized products like benzoic acids.[10][11][12][13][14] For example, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids can yield aromatic carbonyl compounds.[12] If your desired product is the non-oxidized toluene derivative, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Products from Radical Intermediates: Many decarboxylation reactions, particularly those involving photoredox or certain metal catalysts, proceed through radical intermediates.[5][15][16] These radicals can participate in undesired coupling reactions or react with the solvent.
-
Ketone Formation: Under certain conditions, especially in the presence of minerals at high temperatures, phenylacetic acid can undergo ketonic decarboxylation to form dibenzyl ketone.[2]
Strategies for Minimizing Side Products:
| Side Product Type | Potential Cause | Mitigation Strategy |
| Oxidative Byproducts | Presence of oxygen or other oxidants. | Conduct the reaction under an inert atmosphere (N2 or Ar). Use deoxygenated solvents. |
| Radical Coupling Products | High concentration of radical intermediates. | Lower the reaction concentration. Use a radical scavenger if it doesn't interfere with the desired reaction. |
| Ketonic Decarboxylation | High temperatures in the presence of certain metal oxides. | Modify reaction conditions, such as lowering the temperature or avoiding problematic metal catalysts if this pathway is not desired. |
Q3: The decarboxylation of my substrate with electron-withdrawing groups is very slow. Why is this and what can I do?
The electronic nature of the substituents on the phenyl ring has a profound impact on the rate of decarboxylation.
-
Mechanism and Substituent Effects: The mechanism of decarboxylation dictates how substituents will affect the reaction rate.
-
Carbanion Intermediate: If the reaction proceeds through a benzyl anion intermediate, electron-withdrawing groups on the phenyl ring will stabilize this intermediate and accelerate the reaction.[2]
-
Zwitterionic Intermediate: In contrast, for the decarboxylation of the undissociated phenylacetic acid, a mechanism involving a ring-protonated zwitterion has been proposed. In this case, electron-donating groups would be expected to stabilize the positive charge on the ring and facilitate the reaction.[2]
-
Radical Intermediate: For reactions proceeding via an aryl radical, electron-withdrawing groups can sometimes facilitate the initial decarboxylation step.[17]
-
-
Practical Solutions:
-
Change the Reaction Conditions to Favor a Different Mechanism: If your current conditions favor a mechanism that is disfavored by your substrate's electronics, consider altering the conditions. For example, adding a base to deprotonate the carboxylic acid could switch the mechanism to one involving a benzyl anion, which would be stabilized by electron-withdrawing groups.[2][9]
-
Employ a More Potent Catalytic System: Some catalytic systems are more effective for electron-deficient substrates. For example, certain copper-catalyzed halodecarboxylation methods have been shown to be effective for a broad range of (hetero)aryl carboxylic acids.[15][16]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the decarboxylation of substituted phenylacetic acids.
Q1: What are the primary methods for decarboxylating substituted phenylacetic acids?
There are several established methods, each with its own advantages and limitations:
-
Thermal Decarboxylation: This is a straightforward method that involves heating the substrate, often in a high-boiling solvent or neat.[1] However, it can require harsh conditions and may not be suitable for sensitive substrates.
-
Catalytic Decarboxylation: This is a more versatile approach that employs a catalyst to facilitate the reaction under milder conditions. Common catalysts include:
-
Oxidative Decarboxylation: This method involves the use of an oxidant to promote decarboxylation, typically leading to the formation of an aldehyde or ketone.[11][12][13] Common oxidants include potassium persulfate and hypervalent iodine reagents.[13][20]
Q2: How can I monitor the progress of my decarboxylation reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts due to over-reaction.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively monitoring the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of products. HPLC is particularly useful for non-volatile compounds.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the signal corresponding to the benzylic protons of the starting material and the appearance of new signals for the product.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic carboxylic acid C=O stretch can be monitored by IR spectroscopy.[21]
-
Gas Evolution: For thermal decarboxylation, the cessation of CO2 evolution can be a simple indicator of reaction completion. This can be monitored by bubbling the off-gas through a solution of limewater (calcium hydroxide).[23][24]
Q3: What is the general mechanism for the decarboxylation of phenylacetic acid?
The mechanism can vary depending on the reaction conditions. Two of the most commonly discussed mechanisms are:
-
Via a Benzyl Anion: Under basic conditions, the carboxylate anion can lose CO2 to form a benzyl anion, which is then protonated by the solvent or another proton source to give toluene.[2]
Caption: Decarboxylation proceeding through a benzyl anion intermediate.
-
Via a Zwitterionic Intermediate: For the undissociated acid, a mechanism involving protonation of the aromatic ring to form a zwitterionic intermediate has been proposed. This intermediate then loses CO2 to form the corresponding toluene derivative.[2]
Caption: Decarboxylation proceeding through a zwitterionic intermediate.
It is important to note that under different conditions, such as in the presence of transition metals or under photochemical irradiation, radical-based mechanisms can also be operative.[5][15][16]
Experimental Protocols
General Protocol for Copper-Catalyzed Decarboxylation
This protocol is a general starting point and may require optimization for your specific substrate.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenylacetic acid (1.0 mmol), a copper(I) or copper(II) salt (e.g., CuI, Cu2O, or Cu(OAc)2, 5-10 mol%), and a suitable high-boiling solvent (e.g., quinoline, NMP, or DMF, 5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 120-200°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to remove the basic solvent and any remaining starting material. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
References
-
Montazerozohori, M., Nasr-Esfahani, M., Joohari, S., Akhlaghi, P., & Dehghani, A. (n.d.). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. Asian Journal of Chemistry. Retrieved from [Link]
-
Chen, T. Q., Pedersen, P. S., Dow, N. W., Fayad, R., Hauke, C. E., Rosko, M. C., Danilov, E. O., Blakemore, D. C., Dechert-Schmitt, A.-M., Knauber, T., Castellano, F. N., & MacMillan, D. W. C. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(19), 8296–8305. [Link]
-
Glein, C. R., McCollom, T. M., & Seewald, J. S. (2020). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 269, 495-514. [Link]
-
Wang, Y., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. [Link]
-
Agilent Technologies. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples. Retrieved from [Link]
-
Macmillan Group. (n.d.). Ligand-to-Copper Charge Transfer: A General Catalytic Approach to Aromatic Decarboxylative Functionalization. Retrieved from [Link]
-
Faria, J. L., et al. (n.d.). CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. New Journal of Chemistry. [Link]
-
Synfacts. (2026). Photoinduced Decarboxylations of Phenylacetic Acids and Phenylglyoxylic Acids Using an Iron-Based MOF. Synfacts, 22(02), 159. [Link]
-
Li, Y., Wu, Y., & Lei, A. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(42), 11131. [Link]
-
Li, C., et al. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. Organic Letters. [Link]
-
Tanner, D. D., & Osman, S. A. A. (1984). On the mechanism of oxidative decarboxylation. The potassium persulfate-promoted decarboxylation of substituted phenylacetic acids. Journal of the American Chemical Society, 106(1), 235–239. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6, 139-149. Retrieved from [Link]
-
Xu, W., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. [Link]
-
ChemRxiv. (n.d.). Nickel-Photocatalytic Decarboxylative Oxidation of Mandelic Acids. Retrieved from [Link]
-
Hawley, M. D., & Tata, P. V. (1987). Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism. Biochimica et Biophysica Acta, 926(1), 12–20. [Link]
-
The Research Repository @ WVU. (n.d.). New methods for copper-catalyzed decarboxylative C-H arylation reactions. Retrieved from [Link]
-
Lin, R., et al. (2018). Effect of copper salts on hydrothermal oxidative decarboxylation: A study of phenylacetic acid. Chemical Communications, 54(72), 10114-10117. [Link]
-
Bandarian, V., et al. (2012). Insight into the Mechanism of Phenylacetate Decarboxylase (PhdB), a Toluene-Producing Glycyl Radical Enzyme. Biochemistry, 51(32), 6346–6355. [Link]
-
Gao, B., et al. (2023). A novel method for monitoring of Δ9-tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. Research Square. [Link]
-
Rosenberg, R. M., Herreid, R. M., Piazza, G. J., & O'Leary, M. H. (1989). Indicator assay for amino acid decarboxylases. Analytical Biochemistry, 181(1), 59–65. [Link]
-
J-GLOBAL. (n.d.). Oxidative decarboxylation of mandelic acid derivative by recombinant Escherichia coli: a novel method of ethyl vanillin synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches and opportunities in synthesis of mandelic acids. Retrieved from [Link]
-
RSC Publishing. (2024). Electrochemical oxidative decarboxylative of α-oxocarboxylic acids towards the synthesis of quinazolines and quinazolinones. Retrieved from [Link]
-
Chemical Communications. (n.d.). Effect of copper salts on hydrothermal oxidative decarboxylation: a study of phenylacetic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]
-
RSC Publishing. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. Retrieved from [Link]
-
mediaTUM. (n.d.). Reaction Mechanism for Pd-Catalyzed Decarboxylation of Carboxylic Acid. Retrieved from [Link]
-
Reddit. (2024). Method of Measuring Decarboxylation? Retrieved from [Link]
-
ResearchGate. (2025). Indicator assay for amino acid decarboxylases. Retrieved from [Link]
-
DigitalCommons@UNL. (n.d.). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. Retrieved from [Link]
-
PubMed. (2016). Coupling of the Decarboxylation of 2-Cyano-2-phenylpropanoic Acid to Large-Amplitude Motions: A Convenient Fuel for an Acid-Base-Operated Molecular Switch. Retrieved from [Link]
-
Chemical Science. (n.d.). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Retrieved from [Link]
-
Chemical Science. (n.d.). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Retrieved from [Link]
-
Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Retrieved from [Link]
-
Eindhoven University of Technology Research Portal. (2016). Coupling of the decarboxylation of 2-Cyano-2-phenylpropanoic acid to large-amplitude motions: a convenient fuel for an acid-base-operated molecular switch. Retrieved from [Link]
-
University of Liverpool IT Services. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. Retrieved from [Link]
-
Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds. [Link]
-
ChemTalk. (2023). Decarboxylation. Retrieved from [Link]
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- 4. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 2-(4-cyano-3-methoxyphenyl)acetic acid
The following technical guide is structured as a specialized support resource for researchers working with 2-(4-cyano-3-methoxyphenyl)acetic acid . It addresses stability concerns under acidic conditions, a critical parameter for intermediate handling in drug development pipelines (e.g., for PDE4 inhibitors or similar benzonitrile scaffolds).
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
2-(4-cyano-3-methoxyphenyl)acetic acid (CAS: implied analog context) is a bifunctional intermediate containing a nitrile (-CN) and a carboxylic acid moiety, decorated with an electron-donating methoxy (-OCH3) group.
In acidic environments, this compound faces three primary stability threats, ranked by probability:
-
Nitrile Hydrolysis (High Risk): Conversion of the cyano group to a primary amide and subsequently to a dicarboxylic acid.
-
Esterification (Medium Risk): If acidic alcohols are used as solvents, the acetic acid tail will convert to an ester.
-
Ether Cleavage (Low Risk): Demethylation of the methoxy group requires harsh conditions (e.g., concentrated HBr/HI or Lewis acids) and is unlikely in standard aqueous acid workups.
Troubleshooting Guide (Q&A)
This section addresses specific anomalies observed during HPLC/LC-MS analysis and synthetic workups.
Q1: I observe a new peak at RRT ~0.85-0.90 during acidic workup. What is it?
Diagnosis: This is likely the primary amide intermediate resulting from partial nitrile hydrolysis.[1]
-
Mechanism: Under aqueous acidic conditions (pH < 3), the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[2][1][3][4] This forms 2-(4-carbamoyl-3-methoxyphenyl)acetic acid.
-
Validation: Check LC-MS for a mass shift of +18 Da (addition of H₂O).
-
Solution:
-
Reduce the temperature during acidification (keep < 10°C).
-
Minimize contact time with strong acids (e.g., HCl, H₂SO₄).
-
Switch to a weaker acid for pH adjustment (e.g., Citric acid or dilute H₃PO₄) if the pKa allows.
-
Q2: My LC-MS shows a mass shift of +14 Da or +28 Da. Is the compound degrading?
Diagnosis: This indicates esterification , not nitrile hydrolysis.
-
Cause: Using methanol (+14 Da) or ethanol (+28 Da) as a solvent in the presence of acid. The carboxylic acid moiety is undergoing Fischer esterification.
-
Solution: Avoid alcoholic solvents during acidic steps. Use acetonitrile, THF, or ethyl acetate.
Q3: I am losing mass balance into the aqueous layer during extraction. Why?
Diagnosis: Solubility shift.
-
Explanation: While the target molecule is an acid, if it hydrolyzes to the dicarboxylic acid (complete nitrile hydrolysis), the product becomes significantly more polar and water-soluble, resisting extraction into organic solvents like DCM or EtOAc.
-
Troubleshooting: Re-extract the aqueous layer with a more polar solvent system (e.g., 10% MeOH in DCM) or verify the identity of the aqueous species via LC-MS.
Q4: Can I use strong Lewis acids (e.g., BBr₃, AlCl₃) with this compound?
Diagnosis: High Risk of Demethylation.
-
Warning: The 3-methoxy group is an electron-donating ether. Strong Lewis acids, particularly Boron tribromide (BBr₃), are specific reagents for cleaving methyl ethers to phenols.
-
Result: You will form 2-(4-cyano-3-hydroxyphenyl)acetic acid (Mass shift -14 Da ).
-
Protocol: If Lewis acid catalysis is required for another step, protect the phenol or ensure the reaction is quenched immediately at low temperatures.
Visualizing the Degradation Pathways
The following diagram illustrates the stepwise degradation of the compound under acidic stress.
Figure 1: Acid-catalyzed degradation pathways showing the progression from Nitrile to Amide (Impurity A) and Diacid (Impurity B), alongside potential Esterification (Impurity C).
Experimental Protocols
Protocol A: Acid Stress Stability Test
Purpose: To determine the safe handling window for the compound during scale-up.
-
Preparation: Dissolve 10 mg of 2-(4-cyano-3-methoxyphenyl)acetic acid in 1 mL of Acetonitrile (ACN).
-
Stress Condition: Add 1 mL of 1N HCl .
-
Incubation:
-
Sample A: Store at 4°C (simulating controlled workup).
-
Sample B: Store at 25°C (simulating room temp storage).
-
Sample C: Heat to 60°C (simulating heated reaction/drying).
-
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h. Neutralize immediately with dilute NaOH or buffer.
-
Analysis: Analyze via HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid).
-
Pass Criteria: < 0.5% growth of Amide peak (RRT ~0.85).
-
Protocol B: Recommended Acidic Workup Procedure
Purpose: To isolate the compound from basic reaction mixtures without degradation.
-
Cooling: Cool the reaction mixture to 0–5°C using an ice bath.
-
Solvent Selection: Ensure the organic solvent is non-alcoholic (e.g., Ethyl Acetate or Methyl tert-butyl ether).
-
Acidification: Slowly add 1M Citric Acid or 0.5N HCl dropwise with vigorous stirring.
-
Critical: Monitor pH continuously. Stop exactly when pH reaches 3.0–4.0 . Do not overshoot to pH 1.
-
-
Separation: Immediately separate the layers.
-
Washing: Wash the organic layer with brine to remove residual acid traces.
-
Drying: Dry over Na₂SO₄ and concentrate in vacuo at < 40°C .
Data Summary: Solvent & Condition Compatibility
| Parameter | Condition | Stability Rating | Predicted Impurity |
| Acid Type | 1N HCl (Aqueous) | ⚠️ Caution | Amide (Hydrolysis) |
| 1M Citric Acid | ✅ Stable | None | |
| Trifluoroacetic Acid (TFA) | ⚠️ Caution | Amide (if wet) | |
| Solvent | Methanol / Ethanol | ❌ Unstable (w/ Acid) | Methyl/Ethyl Ester |
| Acetonitrile / DMSO | ✅ Stable | None | |
| Water (pH 7) | ✅ Stable | None | |
| Temperature | < 10°C | ✅ Stable | None |
| > 50°C (Acidic) | ❌ Critical Failure | Diacid (Complete Hydrolysis) |
References
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Nitrile Hydrolysis Mechanisms. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-(4-cyano-3-methoxyphenyl)acetic acid
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2-(4-cyano-3-methoxyphenyl)acetic acid is a compound of interest, featuring a distinct substitution pattern on its phenyl ring that presents a unique analytical challenge. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) spectroscopy with other key analytical techniques for the comprehensive characterization of this molecule. The focus is on not only the "what" but the "why" of the analytical choices, ensuring a robust and validated approach to structural confirmation.
The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the definitive structural analysis of organic molecules in solution. Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum Analysis
The proton (¹H) NMR spectrum is the initial and most informative experiment. For 2-(4-cyano-3-methoxyphenyl)acetic acid, we can predict the following signals. The choice of solvent is critical; a deuterated polar aprotic solvent like DMSO-d₆ is preferred to observe the exchangeable carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm region.[1][2][3] This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding.[1][2] The broadness of the signal is a result of chemical exchange with residual water or other acid molecules.
-
Aromatic Protons (-C₆H₃): The aromatic region will display a complex splitting pattern due to the trisubstituted ring. We anticipate three distinct signals:
-
One proton will be ortho to the cyano group and meta to the acetic acid group.
-
Another proton will be ortho to the methoxy group and meta to the cyano group.
-
The third proton will be ortho to both the acetic acid and methoxy groups. These protons will exhibit characteristic ortho and meta couplings, providing definitive information about their relative positions.
-
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group will appear as a sharp singlet, typically in the 2-3 ppm range.[1][2]
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will also present as a sharp singlet, typically around 3.8 ppm.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides complementary information about the carbon skeleton.
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 165-185 ppm range.[4][5]
-
Aromatic Carbons (-C₆H₃): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the cyano group and the carbon bearing the methoxy group will have characteristic shifts.
-
Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears in the 115-120 ppm region.[1][2]
-
Methylene Carbon (-CH₂-): The methylene carbon will be found further upfield.
-
Methoxy Carbon (-OCH₃): The methoxy carbon will also be in the upfield region of the spectrum.
Table 1: Predicted NMR Spectral Data for 2-(4-cyano-3-methoxyphenyl)acetic acid
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 13.0 | Broad Singlet | 165 - 185 |
| Aromatic-H | 7.0 - 8.0 | Multiplets | 110 - 160 |
| -CH₂- | 2.0 - 3.0 | Singlet | 30 - 50 |
| -OCH₃ | ~3.8 | Singlet | 50 - 60 |
| -C≡N | - | - | 115 - 120 |
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR is powerful, a multi-technique approach is essential for irrefutable characterization. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) provide complementary data that validate the structure proposed by NMR.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can corroborate the proposed structure.
-
Expected Data: For 2-(4-cyano-3-methoxyphenyl)acetic acid (C₁₀H₉NO₃), the expected molecular weight is approximately 191.18 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to see a prominent peak for the molecular ion [M-H]⁻ at m/z 190 in negative ion mode or [M+H]⁺ at m/z 192 in positive ion mode. Aromatic carboxylic acids typically show characteristic fragmentation patterns, including the loss of the hydroxyl group ([M-OH]) and the entire carboxyl group ([M-COOH]).[1][6][7]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
-
Expected Data: The FTIR spectrum will provide clear evidence for the key functional groups:
-
-OH (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.[1][2][4][5]
-
C=O (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[3]
-
C≡N (Nitrile): A characteristic absorption in the region of 2230-2250 cm⁻¹.[1][2][4][5]
-
C-O (Methoxy): Absorptions in the fingerprint region.
-
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR | Detailed C-H framework, connectivity, stereochemistry | Unambiguous structural elucidation, isomer differentiation | Requires higher sample concentration, more complex data interpretation |
| MS | Molecular weight, fragmentation patterns | Confirms molecular formula, supports structural fragments | Does not provide detailed connectivity information |
| FTIR | Presence of functional groups | Quick and definitive confirmation of -COOH, -C≡N, and -OCH₃ groups | Provides limited information on the overall molecular structure |
| HPLC | Purity, quantification | Excellent for assessing sample purity and for preparative separation[8][9] | Not a primary tool for structural elucidation |
Integrated Analytical Workflow
For a rigorous and self-validating characterization, these techniques should be employed in a logical sequence. The following workflow ensures comprehensive analysis.
Caption: Integrated workflow for the characterization of 2-(4-cyano-3-methoxyphenyl)acetic acid.
This workflow begins with assessing the purity of the synthesized compound via High-Performance Liquid Chromatography (HPLC).[8][9] If impurities are detected, purification is performed. Once purity is established, FTIR and MS provide rapid confirmation of functional groups and molecular weight. Finally, NMR spectroscopy provides the detailed structural information required for unambiguous identification.
Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility and data integrity.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[10] Transfer the solution to a clean 5 mm NMR tube.[10]
-
Instrument Setup: Insert the sample into the spectrometer.[11][12]
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field.[10] Perform automated or manual shimming to optimize the magnetic field homogeneity.[10][13]
-
Acquisition:
-
For ¹H NMR, acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[12]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
HPLC Method for Purity Analysis
-
Column: Use a reverse-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm particles).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphoric acid) and an organic solvent (e.g., acetonitrile) is typically effective for aromatic compounds.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm) is appropriate for this chromophore-containing molecule.
-
Analysis: Inject a small volume (e.g., 5 µL) of a dilute solution of the compound. The purity is determined by the relative area of the main peak.
Conclusion
While NMR spectroscopy is the cornerstone for the structural elucidation of 2-(4-cyano-3-methoxyphenyl)acetic acid, a comprehensive and trustworthy characterization relies on an integrated analytical approach. The synergistic use of NMR, MS, and FTIR, underpinned by chromatographic purity assessment, provides a self-validating system that ensures the identity and integrity of the compound. This multi-faceted strategy is indispensable in the rigorous environment of drug discovery and development.
References
-
Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. [Link]
-
Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]
-
R-NMR. (2023, June). NMR data acquisition. [Link]
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Data Acquisition and Processing Procedure. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Basic procedures NMR. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. [Link]
-
OSTI.GOV. (2017, December 31). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. [Link]
-
SIELC Technologies. (2018, February 16). Phenylacetic acid. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). [Link]
-
RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
PubChem. (n.d.). 2-Methoxyphenylacetic acid. [Link]
-
Nature. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C-NMR spectral data for compound A and B. [Link]
- Google Patents. (n.d.). US3864384A - Substituted phenylacetic acid compounds.
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubChem. (n.d.). 2-(4-Chloro-3-methoxyphenyl)acetic acid. [Link]
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. [Link]
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Mass spectrometry fragmentation of cyano-methoxy phenylacetic acids
Publish Comparison Guide: Mass Spectrometry Fragmentation of Cyano-Methoxy Phenylacetic Acids
Executive Summary & Technical Scope
Subject: Structural elucidation and isomeric differentiation of cyano-methoxy phenylacetic acids (CMPAs) via Mass Spectrometry (MS). Significance: CMPAs are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and alkaloid precursors. Their precise characterization is essential for impurity profiling in pharmaceutical development, particularly in distinguishing between positional isomers (ortho-, meta-, para-) which exhibit distinct biological activities. Scope: This guide compares the fragmentation dynamics of CMPAs under Electron Ionization (EI) versus Electrospray Ionization (ESI) , with a specific focus on distinguishing ring-substituted isomers (e.g., 2-cyano-4-methoxy vs. 3-cyano-4-methoxy) through "Ortho Effects" and diagnostic ion ratios.
Mechanistic Comparison: EI vs. ESI
The choice of ionization method dictates the information yield. For CMPAs, a dual-method approach is often required for full structural validation.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Electric Field) |
| Dominant Species | Fragment Ions (Structural Fingerprint) | Molecular Ion Adducts ( |
| Key Application | Isomeric differentiation, library matching | Molecular weight confirmation, trace quantification |
| Isomer Specificity | High (Distinct fragmentation ratios) | Low (Often identical MS/MS spectra) |
| Detection Limit | Nanogram range | Picogram/Femtogram range |
Fragmentation Pathways & Isomeric Differentiation
The fragmentation of CMPAs is governed by the interplay between the acidic side chain (
Primary Fragmentation Channels (EI)
Under EI (70 eV), the molecular ion (
-
Benzylic Cleavage (Base Peak Formation): The most favorable pathway is the loss of the carboxyl radical (
, 45 Da) or the formate radical ( ) to form a resonance-stabilized substituted benzyl cation (often rearranging to a substituted tropylium ion).-
Transition:
-
Diagnostic Value: This is typically the base peak (
160 for a CMPA with MW 205).
-
-
Methoxy Group Degradation:
-
Loss of Methyl Radical:
(Quinoid-like cation). -
Loss of Formaldehyde: Common in methoxy-arenes, often requiring a specific geometry (Ortho effect).
-
-
Cyano Group Stability: The
group is robust. However, loss of (27 Da) can occur from the tropylium-like intermediate, usually in secondary fragmentation stages.
The "Ortho Effect": Distinguishing Isomers
Differentiation of positional isomers (e.g., 2-cyano-4-methoxyphenylacetic acid vs. 3-cyano-4-methoxyphenylacetic acid ) relies on proximity effects.
-
Ortho-Methoxy Effect: If the methoxy group is ortho to the acetic acid side chain, a characteristic loss of water (
) or methanol ( ) can occur directly from the molecular ion via a 6-membered transition state involving hydrogen transfer.-
Observation: Enhanced
or peaks in the ortho isomer compared to meta or para.
-
-
Ortho-Cyano Effect: Less pronounced than methoxy, but steric crowding can alter the ratio of the molecular ion to the base peak.
Visualization of Fragmentation Dynamics
The following diagram illustrates the fragmentation cascade for a representative CMPA (3-cyano-4-methoxyphenylacetic acid, MW 205), highlighting the divergence points used for identification.
Caption: EI fragmentation pathway of 3-cyano-4-methoxyphenylacetic acid. The red node indicates the base peak (benzylic cleavage), while the green dashed node represents a diagnostic pathway unique to ortho-isomers.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, follow this validated protocol.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of CMPA in 1 mL of HPLC-grade Methanol (for ESI) or Ethyl Acetate (for EI).
-
Derivatization (Optional for EI): If peak tailing is observed due to the carboxylic acid, derivatize with TMS (Trimethylsilyl) reagent (BSTFA + 1% TMCS) at 60°C for 30 mins. This replaces the active H with TMS, shifting mass by +72 Da.
Phase 2: GC-MS (EI) Acquisition
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet: 250°C, Splitless mode (1 min purge).
-
Oven: 80°C (1 min) → 20°C/min → 280°C (5 min).
-
Source: 230°C, 70 eV.
-
Scan Range: m/z 40–400.
-
Validation Check: The ratio of the molecular ion (
) to the base peak ( ) should be consistent (<5% RSD) across three injections.
Phase 3: LC-MS/MS (ESI) Acquisition
-
Mode: Negative Ion Mode (
) is preferred for carboxylic acids. -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Collision Energy (CE): Ramp 10–40 eV to generate breakdown curves.
-
Validation Check: Monitor the transition
(Loss of ) as a quantifier.
Quantitative Data Comparison
The table below summarizes theoretical m/z values for a generic Cyano-Methoxy Phenylacetic Acid (Formula:
Correction: Phenylacetic acid is
| Fragment Ion | m/z (Theoretical) | Origin | Relative Intensity (Est.) |
| Molecular Ion ( | 191 | Parent | 10–30% |
| Base Peak | 146 | 100% | |
| Demethylated | 131 | 20–50% | |
| Decarbonylated | 118 | 15–40% | |
| Tropylium Derivative | 119 | 5–20% | |
| Ortho-Diagnostic | 173 | Variable (Isomer dependent) |
References
-
Structure Activity Relationship Towards Design of Cryptosporidium Specific Thymidylate Synthase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][1][2][3][4][5][6][7][8][9]
-
Impurity profiling of amphetamine synthesized from phenylacetic acid. Aalto University. Available at: [Link]
-
Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine and Analogues. Semantic Scholar. Available at: [Link][7][10]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Comparative Guide: Reactivity of 4-Cyano vs 4-Nitro Phenylacetic Acid Derivatives
[1]
Executive Summary: The Electronic Tug-of-War
In the design of pharmaceutical intermediates, the choice between 4-nitrophenylacetic acid (4-NPA) and 4-cyanophenylacetic acid (4-CPA) is rarely arbitrary.[1] While both substituents are electron-withdrawing groups (EWGs) located at the para position, their influence on the phenylacetic acid scaffold differs significantly in mechanism (resonance vs. induction) and downstream synthetic utility.
-
4-Nitro Derivatives: Characterized by higher acidity and greater
-methylene lability due to the powerful inductive and resonance withdrawal of the nitro group ( ).[1] They are prone to facile reduction to anilines but can poison palladium catalysts.[1] -
4-Cyano Derivatives: Offer a "Goldilocks" zone of reactivity (
).[1] They are slightly less acidic and more stable toward reduction, making them ideal for orthogonal protection strategies where the aromatic ring must remain intact during other transformations.
This guide provides a technical comparison of their reactivity profiles, supported by experimental data and validated protocols.
Electronic & Physical Profile
The reactivity differences stem directly from the Hammett substituent constants and their transmission through the methylene spacer.
Table 1: Physicochemical Comparison
| Feature | 4-Nitrophenylacetic Acid | 4-Cyanophenylacetic Acid | Impact on Reactivity |
| Structure | Nitro is bulkier; Cyano is linear/compact.[1] | ||
| Hammett | 0.78 (Strong EWG) | 0.66 (Moderate EWG) | Nitro exerts stronger electronic pull. |
| pKa (COOH) | 3.85 | 3.93 | Nitro derivative is ~1.2x more acidic.[1] |
| High | Moderate | Nitro stabilizes benzylic anions more effectively.[1] | |
| Reduction Potential | Low (Easily reduced to | High (Harder to reduce to | Defines chemoselectivity scope. |
| Solubility | EtOH, | THF, Dioxane, CHCl3 | Both have limited water solubility. |
Key Insight: The methylene group (
) acts as an insulator, dampening the resonance effect of the EWG on the carboxylic acid. Therefore, the acidity difference (0.08 pKa units) is primarily driven by the Inductive Effect (-I) , where the Nitro group's stronger dipole outperforms the Cyano group.
Reactivity Deep Dive
Alpha-Methylene Activity (C-H Activation)
The methylene protons at the benzylic position are acidic (
-
4-Nitro Effect: The nitro group can stabilize the resulting carbanion through long-range resonance (forming a quinone methide-like resonance structure).[1] This makes 4-NPA derivatives highly active substrates for Knoevenagel condensations or alkylations.[1]
-
4-Cyano Effect: The cyano group stabilizes the anion primarily through induction.[1] While active, it requires slightly stronger bases (e.g., NaH vs.
) compared to the nitro variant for efficient alkylation.
Ester Hydrolysis Kinetics
When these acids are converted to esters (e.g., ethyl esters), their hydrolysis rates differ.
-
Mechanism: Base-catalyzed hydrolysis (
) involves nucleophilic attack at the carbonyl carbon.[1] -
Observation: The stronger electron-withdrawing nature of the 4-Nitro group makes the carbonyl carbon more electrophilic, increasing the rate of hydrolysis (
) compared to the 4-Cyano analog. -
Data Support: In comparative studies of phenylacetic esters, nitro-substituted derivatives typically hydrolyze 2–5 times faster than their cyano counterparts depending on the solvent polarity.[1]
Chemoselective Reduction
This is the most critical divergence point in synthesis.
-
Nitro Group: Extremely labile.[1] It reduces to the aniline (
) under catalytic hydrogenation ( ), Iron/Acid ( ), or Tin(II) chloride. It is difficult to preserve a nitro group while reducing another functionality (e.g., an alkene). -
Cyano Group: Robust.[1][2] It resists standard catalytic hydrogenation (often requiring Raney Nickel or high pressure) and is inert to
. This allows for the selective reduction of other functional groups in the presence of the nitrile.
Visualization: Reactivity Pathways[1]
The following diagram illustrates the divergent synthetic pathways dictated by the electronic nature of the substituent.
Caption: Divergent synthetic outcomes for Nitro (Red path) vs. Cyano (Yellow/Grey path) derivatives under identical conditions.
Experimental Protocols
Protocol A: Comparative Hydrolysis Kinetics (Self-Validating)
Objective: To quantify the reactivity difference between Ethyl 4-nitrophenylacetate and Ethyl 4-cyanophenylacetate.
Materials:
-
Substrates: Ethyl 4-nitrophenylacetate (10 mM), Ethyl 4-cyanophenylacetate (10 mM).[1]
-
Solvent: 1:1 Ethanol/Phosphate Buffer (pH 7.4).[1]
-
Reagent: NaOH (1.0 M).[1]
-
Detection: HPLC or UV-Vis (monitoring disappearance of ester peak).[1]
Methodology:
-
Preparation: Dissolve 100 mg of each ester in 10 mL Ethanol.
-
Initiation: Add 10 mL of Phosphate Buffer (pH 7.4) to each vial. Stir at 25°C.
-
Baseline: Take a
aliquot immediately ( ), quench in Acetonitrile ( ), and inject into HPLC. -
Reaction: Add
of 1.0 M NaOH to initiate rapid hydrolysis (pseudo-first-order conditions). -
Sampling: Withdraw aliquots at 5, 10, 20, 40, and 60 minutes. Quench immediately.
-
Analysis: Plot
vs. time.[2][3]-
Validation: The slope of the line represents
. -
Expected Result: The slope for the Nitro derivative should be steeper (larger
) than the Cyano derivative.
-
Protocol B: Chemoselective Reduction Screen
Objective: To demonstrate the stability of the Cyano group under conditions that reduce the Nitro group.
Methodology:
-
Setup: Place 1.0 mmol of substrate (Nitro or Cyano acid) in a flask with 10 mL Ethanol.
-
Reagent Addition: Add 5.0 mmol Iron powder and 0.5 mL conc. HCl.
-
Reflux: Heat to reflux for 2 hours.
-
Workup: Filter hot through Celite. Neutralize filtrate with
.[1] Extract with Ethyl Acetate.[1][2][3] -
TLC/NMR Analysis:
References
-
Journal of Emerging Investigators. (2021).[1] Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved February 25, 2026, from [Link]
-
University of Tartu. (2018). Table of pKa values in organic chemistry. Retrieved February 25, 2026, from [Link]
A Senior Application Scientist's Guide to Quality Control: Validating In-House Synthesis of 4-cyano-3-methoxyphenylacetic acid Against Commercial Standards
For research, development, and manufacturing teams, the decision to synthesize a key intermediate in-house versus procuring it from a commercial vendor is a recurring strategic crossroad. While in-house synthesis can offer significant cost savings and greater control over the supply chain, it introduces a critical variable: compound quality. Ensuring that a synthesized material is not only structurally correct but also meets the purity profile of commercially available alternatives is paramount for the reproducibility and success of downstream applications.
This guide provides a comprehensive framework for validating the in-house synthesis of a niche yet important building block, 4-cyano-3-methoxyphenylacetic acid. We will navigate through a plausible synthetic route, outline a rigorous analytical workflow for characterization, and objectively compare the resulting data with typical specifications of a commercial-grade product. This document is designed for chemists and researchers who require not just a protocol, but a logical and self-validating system for quality assurance.
Section 1: The Synthetic Pathway - From Precursor to Product
The synthesis of phenylacetic acids from their corresponding benzyl cyanides via hydrolysis is a fundamental and robust transformation in organic chemistry.[1] For our target molecule, 4-cyano-3-methoxyphenylacetic acid, we will adapt this classic approach, starting from the hypothetical precursor, 4-cyano-3-methoxybenzyl cyanide. The choice of basic hydrolysis is predicated on its typically high yields and straightforward workup procedure.[2][3]
Proposed Synthesis Workflow
The conversion involves the saponification of the nitrile group to a carboxylate salt using a strong base, followed by acidification to yield the final carboxylic acid.
Caption: Workflow for the basic hydrolysis of a benzyl cyanide precursor.
Experimental Protocol: Synthesis
Materials:
-
4-cyano-3-methoxybenzyl cyanide (starting material)
-
Ethanol (reagent grade)
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware for reflux, filtration, and workup
Procedure:
-
A solution of sodium hydroxide (2.0 equivalents) is prepared in a 4:1 mixture of water and ethanol.
-
The starting benzyl cyanide (1.0 equivalent) is dissolved in a minimal amount of ethanol and charged to a round-bottom flask equipped with a reflux condenser.
-
The NaOH solution is added to the flask, and the mixture is heated to reflux (approximately 80-90°C).
-
The reaction is monitored for completion (typically 4-6 hours) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature. The ethanol is carefully removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 1-2 by the slow addition of concentrated HCl.
-
A precipitate of the crude carboxylic acid will form. The mixture is stirred in the ice bath for an additional 30 minutes to maximize precipitation.
-
The solid product is collected by vacuum filtration, and the filter cake is washed with several portions of cold deionized water.
-
The collected solid is dried under vacuum at 50°C to a constant weight to yield the final product.
Section 2: Analytical Validation - A Multi-Pronged Approach
A single analytical technique is insufficient to confirm both the identity and purity of a synthesized compound. A robust validation protocol employs a suite of orthogonal methods, each providing a unique piece of the quality puzzle. This approach ensures that the material is chemically what it is supposed to be and that impurities are identified and quantified.
Validation Workflow
The following workflow outlines the systematic analysis of both the in-house synthesized batch and a commercially procured sample.
Caption: Orthogonal workflow for analytical validation and comparison.
Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC)
-
Causality & Expertise: HPLC is the gold standard for determining the purity of non-volatile small molecules.[4][5] A reversed-phase method allows for the separation of the target compound from non-polar and moderately polar impurities. By comparing the peak area of the main component to the total area of all detected peaks, we can accurately quantify its purity (as % area). This method can also create a unique "fingerprint" of the impurity profile for a given synthetic batch.[4]
-
Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Samples are dissolved in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
-
Analysis: The percentage purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
-
Melting Point Analysis
-
Causality & Expertise: A pure crystalline solid will melt over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing the melting point to become depressed and broaden.[6] This simple, physical measurement serves as an excellent and rapid indicator of purity.
-
Protocol: Melting Point Determination
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is ramped slowly (1-2°C/min) near the expected melting point.
-
The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
Structural Confirmation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality & Expertise: ¹H and ¹³C NMR are unparalleled for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. The resulting spectra should be consistent with the expected structure of 4-cyano-3-methoxyphenylacetic acid and free of significant unassigned signals.
-
Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.
-
Analysis: The chemical shifts, integration values (for ¹H), and splitting patterns are analyzed to confirm the molecular structure.
-
Mass Spectrometry (MS)
-
Causality & Expertise: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of a molecule.[7] This allows for the unambiguous confirmation of the molecular weight of the synthesized compound, a fundamental property. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Protocol: ESI-MS Analysis
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL level).
-
Instrumentation: The solution is infused into an ESI-MS system.
-
Analysis: The spectrum is examined for the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the calculated molecular weight of the target compound (191.18 g/mol ).
-
Section 3: Data Comparison and Interpretation
The ultimate goal of this exercise is a direct, data-driven comparison. The table below presents hypothetical, yet realistic, results from the analysis of an in-house synthesized batch versus a typical Certificate of Analysis (CoA) for a commercial product.[6][8][9]
| Analytical Test | In-House Synthesis Result | Commercial Source Specification | Interpretation |
| Appearance | Off-white crystalline powder | White to light yellow crystalline powder | Both samples meet the general appearance criteria. |
| Purity (HPLC) | 98.7% (by area) | ≥ 98.5% | The in-house batch meets typical commercial purity standards. |
| Melting Point | 145-148°C | 146-150°C | The slightly broader range of the in-house sample may suggest the presence of minor impurities but is within an acceptable range. |
| ¹H NMR | Spectrum consistent with structure | Conforms to structure | Both samples are structurally confirmed as the target molecule. |
| Mass Spec (ESI-) | m/z = 190.1 [M-H]⁻ | Conforms to molecular weight | Both samples show the correct molecular weight. |
| FTIR | Peaks at ~3000 (O-H), 2230 (C≡N), 1710 (C=O) cm⁻¹ | Conforms to structure | Both samples exhibit the expected key functional groups. |
Conclusion
This guide demonstrates a systematic and scientifically rigorous approach to validating an in-house chemical synthesis. By employing a suite of orthogonal analytical techniques, we can confidently assess both the identity and purity of the synthesized 4-cyano-3-methoxyphenylacetic acid. The comparative data show that our hypothetical in-house batch is equivalent in quality to a commercially available product, thereby validating the synthetic protocol for use in further research or development.
This validation framework is not merely a quality control checklist; it is a foundational component of good science. It ensures that the starting materials for complex experiments are well-characterized and reliable, thereby safeguarding the integrity and reproducibility of the entire research endeavor. Researchers and drug development professionals are encouraged to adopt a similar multi-faceted validation strategy for all critical reagents, whether synthesized or purchased.
References
-
phenylacetic acid. Organic Syntheses Procedure. [Link]
-
4-methoxyphenylacetic acid. Organic Syntheses Procedure. [Link]
- Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
- Preparation method of methoxyphenylacetic acid.
-
Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. PubMed, Journal of Chromatography A. [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
4-METHOXYPHENYLACETIC ACID For Synthesis. Loba Chemie. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. 4-Methoxyphenylacetic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. Online COA, Online COAs, Certificate of Analysis, Online Certificate of Analysis [lobachemie.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(4-cyano-3-methoxyphenyl)acetic acid
[1]
Executive Safety Summary
2-(4-cyano-3-methoxyphenyl)acetic acid is a bifunctional organic intermediate containing both a carboxylic acid and a nitrile moiety.[1] While often classified as a standard laboratory irritant, the presence of the nitrile group requires elevated precautions regarding metabolic toxicity and waste segregation compared to simple phenylacetic acids.[1]
Immediate Action Required:
-
Primary Hazard: Skin/Eye Irritation (Acidic) & Acute Toxicity (Nitrile-related).[1]
-
Critical Restriction: NEVER mix with strong acids or oxidizers during disposal (Risk of HCN liberation).[1]
-
Minimum PPE: Nitrile gloves (≥0.11 mm), Safety Glasses with side shields, Lab Coat, N95/P2 Respirator (if outside fume hood).[1]
Physicochemical Hazard Analysis (The "Why")
To understand the PPE requirements, we must analyze the molecule's functional groups and their biological interaction mechanisms.
| Functional Group | Hazard Class | Mechanism of Action | PPE Implication |
| Carboxylic Acid (-COOH) | Corrosive/Irritant | Proton donation lowers pH on mucosal surfaces, causing immediate protein denaturation and irritation.[1] | Requires Eye Protection (Goggles) and Alkali-resistant gloves .[1] |
| Nitrile (-CN) | Acute Toxicity | Metabolic liberation of cyanide ions (slow release) can inhibit cytochrome c oxidase.[1] | Requires Dermal Protection to prevent transdermal absorption.[1] |
| Methoxy (-OCH3) | Solubility Modifier | Increases lipophilicity, potentially enhancing skin absorption rates compared to non-substituted acids.[1] | Reinforces the need for Chemical-Resistant Gloves . |
PPE Selection Matrix
This protocol uses a Barrier-Analysis Approach .[1] We do not rely on a single layer of protection but rather a redundancy system.[1]
A. Hand Protection (Glove Permeation Logic)
Standard Latex gloves are insufficient for organic acids and nitriles due to rapid degradation.[1]
| Contact Type | Recommended Material | Thickness | Breakthrough Time | Rationale |
| Incidental Splash | Nitrile Rubber (NBR) | ≥ 0.11 mm (4 mil) | > 30 mins | NBR provides excellent resistance to organic acids and fair resistance to nitriles.[1] |
| Prolonged Handling | Double-Gloved Nitrile | Inner: 4 milOuter: 5-8 mil | > 240 mins | Double gloving creates a sacrificial outer layer.[1] Colored under-gloves allow visual breach detection.[1] |
| Spill Cleanup | Silver Shield / Laminate | Multi-layer | > 480 mins | Required for immersion or handling concentrated solutions.[1] |
B. Respiratory & Eye Protection[1][2][3][4][5]
-
Primary Control: All weighing and open-vessel transfers must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary Control (If hood unavailable):
Operational Workflow & Safety Logic
The following diagram outlines the safe handling lifecycle, emphasizing the "Cradle-to-Grave" tracking of the nitrile moiety.
Figure 1: Operational workflow emphasizing containment within the fume hood during the critical weighing and quenching phases.
Step-by-Step Handling Protocols
Protocol A: Solid Transfer & Weighing
Objective: Minimize dust generation and inhalation risk.[1]
-
Preparation: Place an analytical balance inside the fume hood. If vibration is an issue, use a static-dissipative weighing funnel.[1]
-
PPE Check: Don double nitrile gloves.[1] Ensure lab coat cuffs are tucked under the outer glove.[1]
-
Transfer: Open the source container only inside the hood. Use a spatula to transfer the solid.[1]
-
Decontamination: Wipe the exterior of the source container and the balance area with a chemically compatible solvent (e.g., Ethanol) immediately after use.[1] Dispose of the wipe as solid hazardous waste.[1]
Protocol B: Emergency Spill Response
Disposal & Deactivation Strategy
Proper disposal is critical due to the Nitrile (CN) group.[1] Improper disposal (e.g., mixing with acids) can generate Hydrogen Cyanide (HCN) gas.[1][2]
| Waste Stream | Handling Procedure | Disposal Code (Typical) |
| Solid Waste | Double-bag in polyethylene. Label clearly with "Toxic" and "Irritant".[1] | P-List (if acute) or U-List equivalent |
| Liquid Waste (Aqueous) | Adjust pH to 9-10 with NaOH to ensure CN remains in solution (preventing HCN gas).[1] | Cyanide-bearing aqueous waste |
| Liquid Waste (Organic) | Segregate into "Halogen-Free Organic Solvents".[1] DO NOT mix with strong oxidizers (e.g., Nitric Acid).[1] | Incineration Only |
Deactivation (Glassware): Rinse glassware with a dilute alkaline solution (e.g., 5% Sodium Hydroxide) before standard washing.[1] This converts any residual acid to the salt form and keeps the nitrile stable until it enters the waste stream.[1]
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(4-(Methoxycarbonyl)phenyl)acetic acid (Analog).[1] Retrieved from
-
Thermo Fisher Scientific. (2025).[1] Glove Selection Guide for Organic Acids and Nitriles.[1] Retrieved from [1]
-
National Institutes of Health (NIH). PubChem Compound Summary: Phenylacetic Acid Derivatives.[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Nitriles and Cyanides.[1] Retrieved from [1]
(Note: Specific CAS numbers for proprietary intermediates should be verified directly on the vendor container label.[1] The protocols above are designed to cover the "Worst Case" scenario for this chemical class.)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
